molecular formula C21H18N4O3S2 B11159926 1-phenyl-N-(4-sulfamoylbenzyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

1-phenyl-N-(4-sulfamoylbenzyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B11159926
M. Wt: 438.5 g/mol
InChI Key: NSMIVZOFSICVQL-UHFFFAOYSA-N
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Description

This compound features a pyrazole-5-carboxamide core substituted at the 1-position with a phenyl group, at the 3-position with a thiophen-2-yl moiety, and at the N-position with a 4-sulfamoylbenzyl group.

Properties

Molecular Formula

C21H18N4O3S2

Molecular Weight

438.5 g/mol

IUPAC Name

2-phenyl-N-[(4-sulfamoylphenyl)methyl]-5-thiophen-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C21H18N4O3S2/c22-30(27,28)17-10-8-15(9-11-17)14-23-21(26)19-13-18(20-7-4-12-29-20)24-25(19)16-5-2-1-3-6-16/h1-13H,14H2,(H,23,26)(H2,22,27,28)

InChI Key

NSMIVZOFSICVQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CS3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(4-sulfamoylbenzyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the phenyl group: This step might involve the use of phenylhydrazine.

    Attachment of the thiophene ring: This can be done through a coupling reaction.

    Addition of the sulfamoylbenzyl group: This step might involve the use of a sulfonamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-(4-sulfamoylbenzyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate.

    Reduction: This can be achieved using reducing agents such as sodium borohydride.

    Substitution: This might involve nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, dichloromethane, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(4-sulfamoylbenzyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Pyrazole-5-carboxamides with Pyridinylmethyl Substituents

a. 1-Phenyl-N-[(pyridin-2-yl)methyl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide ()
  • Molecular Formula : C20H16N4OS
  • Molecular Weight : 360.44 g/mol
  • Key Properties: logP = 3.65, polar surface area (PSA) = 48.04 Ų, hydrogen bond acceptors (HBA) = 4, hydrogen bond donors (HBD) = 1.
  • Comparison : The pyridin-2-ylmethyl group increases lipophilicity (logP 3.65 vs. ~3.20 in pyridin-4-yl analog) and may enhance membrane permeability. The PSA (~48 Ų) suggests moderate solubility, typical for CNS-targeting compounds .
b. 1-Phenyl-N-[(pyridin-4-yl)methyl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide ()
  • Molecular Formula : C20H16N4OS
  • Molecular Weight : 360.44 g/mol
  • Key Properties : logP = 3.20, PSA = 47.92 Ų, HBA = 4, HBD = 1.
  • The positional isomerism of the pyridine ring could alter target selectivity due to steric or electronic effects .

Fluorinated Derivatives

a. 1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide ()
  • Molecular Formula : C10H10FN3OS
  • Molecular Weight : 239.27 g/mol
  • Key Properties : Simpler structure with a 2-fluoroethyl group instead of aromatic substituents.
  • Comparison : The absence of a phenyl or sulfamoyl group reduces molecular weight and complexity, likely diminishing target affinity but improving metabolic stability. Fluorine’s electronegativity may enhance bioavailability .

Sulfonamide-Containing Analogs

a. 1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide ()
  • Synthesis Yield : 32% after purification.
  • Key Features : Incorporates a 4-fluorobenzenesulfonyl group, analogous to the sulfamoylbenzyl group in the target compound.
  • Comparison : The sulfonamide moiety enhances hydrogen-bonding capacity, similar to the target’s sulfamoyl group. However, the dichlorophenylmethyl substituent may increase steric hindrance, affecting binding kinetics .

Thiophene-Modified Derivatives

a. 3-(4-Methoxyphenyl)-N′-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide ()
  • Key Features : Replaces the carboxamide with a carbohydrazide group and introduces a methoxyphenyl ring.
  • Comparison: The carbohydrazide group may alter pharmacokinetics, increasing hydrolysis susceptibility.
a. Tetraniliprole ()
  • Structure: Contains a pyrazole-carboxamide core with tetrazole and cyano substituents.
  • Application : Used as an insecticide, highlighting the scaffold’s versatility.
  • Comparison : The target compound’s sulfamoyl group may offer distinct binding modes compared to tetraniliprole’s tetrazole moiety .
b. Berotralstat ()
  • Molecular Weight : 635.48 g/mol (dihydrochloride salt).
  • Key Features : Trifluoromethyl and cyclopropylmethyl groups enhance target specificity (e.g., plasma kallikrein inhibition).
  • Comparison : The target compound’s smaller size (vs. berotralstat) may improve permeability but reduce selectivity .

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